4-Acetamido-5-chloro-2-methoxybenzoic acid

Übersicht

Beschreibung

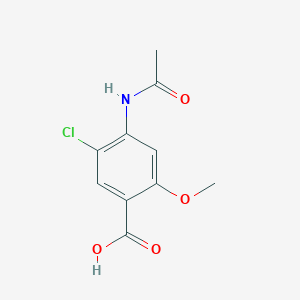

4-Acetamido-5-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-acetamido-2-methoxybenzoic acid.

Chlorination: The key step involves the chlorination of 4-acetamido-2-methoxybenzoic acid using N-chlorosuccinimide as the chlorinating agent. The reaction is carried out in N,N-dimethylformamide as the solvent.

Reaction Conditions: The reaction mixture is heated to 40°C and maintained at this temperature for 5 hours. Subsequently, the temperature is increased to 65°C and maintained for an additional 4 hours.

Isolation: After the reaction is complete, the mixture is cooled to 0°C to induce crystallization. The crude product is then filtered and purified to obtain

Biologische Aktivität

4-Acetamido-5-chloro-2-methoxybenzoic acid (ACMBA) is an aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10ClNO4

- Molecular Weight : Approximately 243.64 g/mol

The compound features an acetamido group, a chloro substituent, and a methoxy group on a benzoic acid framework, which may contribute to its unique biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Analgesic Activity :

The precise mechanisms by which ACMBA exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions involved in inflammation and microbial resistance.

Table 1: Summary of Biological Activities of ACMBA

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |

| Analgesic | Potential pain-relief properties |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ACMBA demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating a strong potential for development as an antimicrobial agent.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a pharmaceutical intermediate in the synthesis of new therapeutic agents. Its structural characteristics make it a valuable starting point for developing compounds with enhanced efficacy against infections and inflammatory conditions .

Eigenschaften

IUPAC Name |

4-acetamido-5-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXCIWMHHSVOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450973 | |

| Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24201-13-6 | |

| Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.